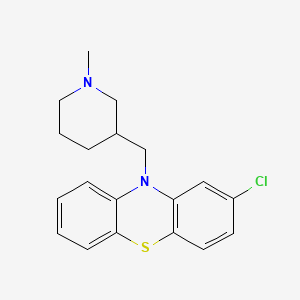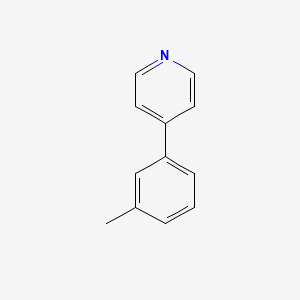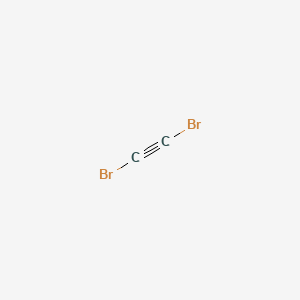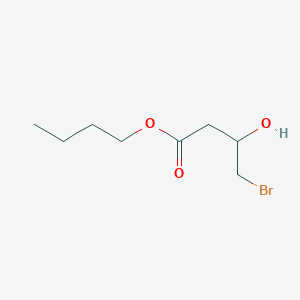
2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine is a chemical compound with the molecular formula C19H21ClN2S and a molecular weight of 344.901 g/mol It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine typically involves the reaction of 2-chlorophenothiazine with 1-methyl-3-piperidylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Amino or thiol-substituted phenothiazine derivatives.
科学研究应用
2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
作用机制
The mechanism of action of 2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine involves its interaction with various molecular targets, including dopamine receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects. Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological properties .
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Prochlorperazine: A phenothiazine derivative used to treat nausea and vomiting.
Thioridazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and side effect profiles .
属性
CAS 编号 |
3689-38-1 |
|---|---|
分子式 |
C19H21ClN2S |
分子量 |
344.9 g/mol |
IUPAC 名称 |
2-chloro-10-[(1-methylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C19H21ClN2S/c1-21-10-4-5-14(12-21)13-22-16-6-2-3-7-18(16)23-19-9-8-15(20)11-17(19)22/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3 |
InChI 键 |
HCUMMQCPFIANLM-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14170826.png)

![1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane](/img/structure/B14170837.png)
![8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170841.png)
![N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide](/img/structure/B14170845.png)
![benzyl N-[1-[[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14170857.png)


![N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide](/img/structure/B14170872.png)
![Ethyl (2Z)-2-[(2,6-difluorobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14170878.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14170882.png)
